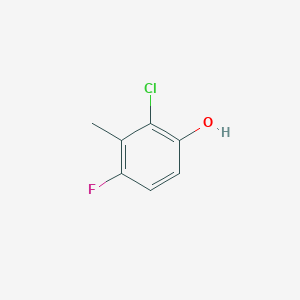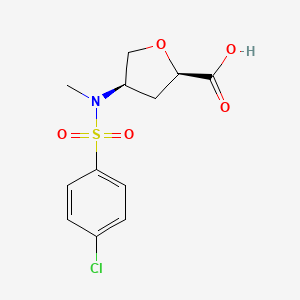
2-Bromo-3,5,6-trifluoroterephthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,5,6-trifluoroterephthalonitrile is a chemical compound with the molecular formula C8BrF3N2 and a molecular weight of 261.00 g/mol . It is characterized by the presence of bromine, fluorine, and nitrile groups attached to a benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-3,5,6-trifluoroterephthalonitrile typically involves the bromination and fluorination of terephthalonitrile. The reaction conditions often require the use of bromine and fluorine sources under controlled temperature and pressure . Industrial production methods may involve large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-3,5,6-trifluoroterephthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Addition Reactions: The nitrile group can undergo addition reactions with various reagents to form different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-3,5,6-trifluoroterephthalonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5,6-trifluoroterephthalonitrile involves its interaction with molecular targets through its bromine, fluorine, and nitrile groups. These interactions can affect various biochemical pathways, depending on the specific application and context of use .
Comparison with Similar Compounds
2-Bromo-3,5,6-trifluoroterephthalonitrile can be compared with other similar compounds such as:
3-Bromo-2,5,6-trifluorophenol: Similar in structure but with a hydroxyl group instead of a nitrile group.
2-Bromo-5-(trifluoromethoxy)pyridine: Contains a pyridine ring instead of a benzene ring.
1-Bromo-2,3,5,6-tetrafluorobenzene: Lacks the nitrile group but has a similar halogenation pattern.
These comparisons highlight the unique properties of this compound, particularly its combination of bromine, fluorine, and nitrile groups, which confer specific reactivity and applications.
Properties
IUPAC Name |
2-bromo-3,5,6-trifluorobenzene-1,4-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8BrF3N2/c9-5-3(1-13)7(11)8(12)4(2-14)6(5)10 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIJDVMDLFQSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)Br)C#N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8BrF3N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














